molecular formula C12H16ClN3O2 B1392992 N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053656-11-3

N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No. B1392992
M. Wt: 269.73 g/mol
InChI Key: NZDOTNQVDIKXBW-UHFFFAOYSA-N
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Description

“N’-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester” is a chemical compound with the CAS Number 1053656-11-3 . It is also known by other synonyms such as N’-(4-Chlorobenzenecarboximidoyl)(tert-butoxy)carbohydrazide and tert-Butyl 2-(amino(4-chlorophenyl)methylene)hydrazinecarboxylate .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed information on its chemical reactions, it is recommended to refer to relevant chemical literature or databases .

Scientific Research Applications

Applications and Behavior in Aquatic Environments

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments Parabens, which share structural similarities with the compound due to their ester functionalities, are extensively used as preservatives in various products. Research indicates that despite treatments aimed at removing them from wastewater, parabens persist in low concentrations in effluents and are ubiquitous in surface waters and sediments. This is largely due to the continuous introduction of paraben-based products into the environment. The study emphasizes the need for further research on the toxicity of chlorinated by-products of parabens, which are more stable and persistent than the parent compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Industrial and Biotechnological Applications

Biotechnological Routes Based on Lactic Acid Production from Biomass The study highlights the importance of lactic acid, a compound with functionalities similar to the one , in the green chemistry sector. Lactic acid is pivotal in the production of biodegradable polymers and serves as a feedstock for various chemicals like acrylic acid, pyruvic acid, and lactate ester. The biotechnological production of these derivatives from lactic acid presents a greener alternative to traditional chemical routes, suggesting a potential pathway for future industrial applications (Gao, Ma, & Xu, 2011).

A Review on Biomass-derived Levulinic Acid for Application in Drug Synthesis Levulinic acid (LEV), derived from biomass, is identified as a versatile building block in drug synthesis due to its unique carbonyl and carboxyl functional groups. This makes it similar to the compound in terms of its potential for diverse and flexible applications. The review discusses the use of LEV in cancer treatment, medical materials, and other medical fields, highlighting its potential in drug synthesis and the creation of medicinally active functional groups, which can reduce drug synthesis costs and simplify synthesis steps (Zhang et al., 2021).

Safety And Hazards

The specific safety and hazard information for this compound is not provided in the search results. For detailed safety and hazard information, it is recommended to refer to its Material Safety Data Sheet (MSDS) or other relevant safety literature .

Future Directions

The future directions or potential applications of this compound are not provided in the search results. For information on its future directions, it is recommended to refer to relevant scientific literature or patents .

properties

IUPAC Name

tert-butyl N-[(Z)-[amino-(4-chlorophenyl)methylidene]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-15-10(14)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H2,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDOTNQVDIKXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C(/C1=CC=C(C=C1)Cl)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901155958
Record name 1,1-Dimethylethyl 2-[(4-chlorophenyl)iminomethyl]hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester

CAS RN

1053656-11-3
Record name 1,1-Dimethylethyl 2-[(4-chlorophenyl)iminomethyl]hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-[(4-chlorophenyl)iminomethyl]hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester

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